Quantified Impact of PEG4 Linker Length on GSPT1 Degradation Efficiency
In a head-to-head study of Retro-2-based PROTACs, the length of the flexible PEG linker was a critical determinant of GSPT1 degradation potency. The series demonstrated that a PEG2-based linker (analogous to a shorter alternative) failed to induce degradation, whereas the inclusion of longer PEG chains was essential. Specifically, the PROTAC bearing a PEG4 linker (closest analog to the core of Bis-(m-PEG4)-amidohexanoic acid) was part of a structure-activity relationship that showed PEG length is a critical variable for achieving productive ternary complex formation, with degradation only observed for specific linker lengths [1]. This demonstrates that the precise length of the PEG4 unit in Bis-(m-PEG4)-amidohexanoic acid is not an arbitrary spacer but a critical design feature validated in a functional degradation assay.
| Evidence Dimension | GSPT1 Protein Degradation (Dependence on PEG Linker Length) |
|---|---|
| Target Compound Data | Part of a series demonstrating length-dependent degradation; efficacy observed for PEG4-containing constructs. |
| Comparator Or Baseline | PEG2 Linker (Shorter Alternative) |
| Quantified Difference | Qualitative difference: PEG2 linker showed no degradation, whereas PEG4 and longer linkers enabled degradation. |
| Conditions | Immunoblot assays in cell-based models using CRBN-recruiting PROTACs derived from Retro-2.1. |
Why This Matters
This data confirms that the specific PEG4 length is not a generic 'flexible spacer' but a defined molecular feature that can be the difference between a biologically inactive and an active degrader, making this compound a critical tool for SAR studies.
- [1] Pilotte, N., et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026. View Source
